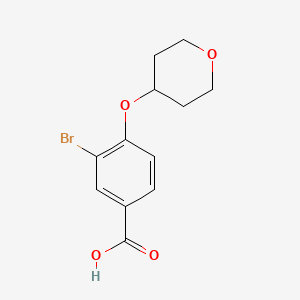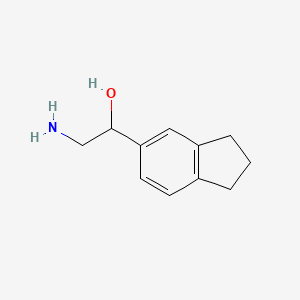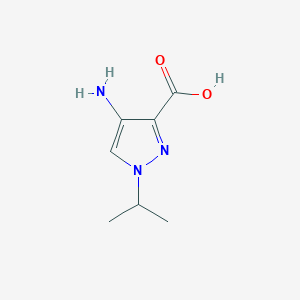![molecular formula C15H22N2O4 B13074966 (3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid is an organic compound that features both amino and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid typically involves the protection of amino groups and the subsequent coupling of protected amino acids. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino group. The synthesis can be achieved through the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acid is then coupled with another amino acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, coupling, and deprotection steps, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxyl group can produce alcohols.
Applications De Recherche Scientifique
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme or interacting with receptor proteins to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid
- (S)-3,7-Bis{[(benzyloxy)carbonyl]amino}heptanoic acid
Uniqueness
(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
(3S)-3-amino-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C15H22N2O4/c16-13(10-14(18)19)8-4-5-9-17-15(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,17,20)(H,18,19)/t13-/m0/s1 |
Clé InChI |
LNVYNVQIZJXDDX-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)

![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)




![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)

